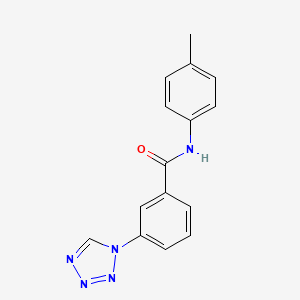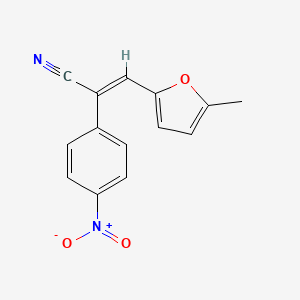
N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as MPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTB is a tetrazole-based compound that has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of MPTB is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. MPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, MPTB has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPTB has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, reducing the production of inflammatory molecules in the body. Additionally, MPTB has been shown to inhibit the growth and proliferation of cancer cells. MPTB has also been shown to accumulate in certain tissues, making it a potential candidate for imaging studies.
Advantages and Limitations for Lab Experiments
MPTB has a number of advantages for use in lab experiments. It is readily available and can be synthesized in high yields, making it easy to obtain for research purposes. Additionally, MPTB has been extensively studied and its properties are well understood, making it a reliable compound for use in experiments. However, there are also limitations to the use of MPTB in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are a number of future directions for research on MPTB. One potential area of study is the use of MPTB as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPTB and its potential off-target effects. Finally, there is potential for the use of MPTB in imaging studies and cancer research, and further research is needed to explore these potential applications.
Synthesis Methods
MPTB can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with sodium azide followed by reaction with 3-aminobenzonitrile. Another method involves the reaction of 4-methylbenzoyl chloride with sodium azide followed by reaction with 3-cyanobenzamide. The synthesis of MPTB has been optimized to produce high yields of pure compound, making it readily available for scientific research.
Scientific Research Applications
MPTB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. MPTB has also been studied for its potential use as a probe for imaging studies, as it has been shown to accumulate in certain tissues. Additionally, MPTB has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(4-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-5-7-13(8-6-11)17-15(21)12-3-2-4-14(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZJGEYJKNEQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)

![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)